molecular formula C14H14ClN B8331022 4'-Chloro-3-ethylbiphen-4-ylamine

4'-Chloro-3-ethylbiphen-4-ylamine

Cat. No.: B8331022
M. Wt: 231.72 g/mol
InChI Key: BDIGMBLBNOVIMA-UHFFFAOYSA-N
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Description

4'-Chloro-3-ethylbiphen-4-ylamine is a biphenyl derivative featuring a chlorine atom at the 4' position, an ethyl group at the 3 position, and an amino group at the 4 position of the biphenyl scaffold. The following analysis focuses on structurally related chloro-substituted biphenylamines, which may serve as analogs for comparative studies.

Properties

Molecular Formula

C14H14ClN

Molecular Weight

231.72 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-ethylaniline

InChI

InChI=1S/C14H14ClN/c1-2-10-9-12(5-8-14(10)16)11-3-6-13(15)7-4-11/h3-9H,2,16H2,1H3

InChI Key

BDIGMBLBNOVIMA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C2=CC=C(C=C2)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

The following compounds share structural similarities with 4'-Chloro-3-ethylbiphen-4-ylamine, differing in substituent positions or functional groups. Key comparisons include molecular properties, safety profiles, and applications.

Structural Isomers: Positional Variations of Chlorine and Amino Groups
Compound Name Molecular Formula Molecular Weight CAS Number Substituent Positions Key Properties
4'-Chloro-biphenyl-4-amine C₁₂H₁₀ClN 203.67 g/mol 135-12-6 Cl (4'), NH₂ (4) High polarity; used in dye synthesis
4'-Chloro-biphenyl-2-amine C₁₂H₁₀ClN 203.67 g/mol 5748-36-7 Cl (4'), NH₂ (2) Ortho-substitution may reduce stability
3-(4-Chlorophenyl)aniline C₁₂H₁₀ClN 203.67 g/mol 56970-11-7 Cl (4), NH₂ (3) Higher reactivity due to meta-amine

Key Findings :

  • Positional isomerism significantly impacts electronic properties. For example, the para-amino group in 4'-Chloro-biphenyl-4-amine enhances resonance stabilization compared to ortho-substituted analogs .
  • Meta-substituted amines, such as 3-(4-chlorophenyl)aniline, exhibit altered solubility and reactivity due to steric and electronic effects .
Substituted Derivatives: Functional Group Variations
Compound Name Molecular Formula Molecular Weight CAS Number Key Modifications Safety and Applications
4'-Chloro-biphenyl-2-ylamine hydrochloride C₁₂H₁₁Cl₂N 240.13 g/mol 21389324 NH₂ converted to NH₃⁺Cl⁻ (salt form) Improved solubility; used in drug synthesis
C-(3'-Fluoro-biphenyl-4-yl)-methylamine hydrochloride C₁₃H₁₃ClFN 253.71 g/mol 893649-06-4 Fluorine substitution at 3' Enhanced metabolic stability
[1,1'-Biphenyl]-4-methanamine, 3'-chloro- C₁₃H₁₂ClN 217.70 g/mol - Methylamine group at 4 Intermediate in agrochemicals

Key Findings :

  • Hydrochloride salts (e.g., 4'-Chloro-biphenyl-2-ylamine hydrochloride) improve aqueous solubility, facilitating pharmaceutical formulation .
  • Fluorine substitution (e.g., in C-(3'-Fluoro-biphenyl-4-yl)-methylamine) enhances bioactivity and resistance to oxidative degradation .

Key Findings :

  • 3-(4-Chlorophenyl)aniline requires immediate medical intervention upon inhalation exposure due to acute toxicity risks .

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